Larotinib

EGFR IC50 kinase assay

Select Larotinib for ESCC research where EGFR overexpression is the target. Unlike first-gen (erlotinib/gefitinib) or third-gen (osimertinib) TKIs, Larotinib delivers sub-nanomolar potency vs. wild-type EGFR (IC50 0.6 nM), L858R (0.563 nM), and L861Q (0.423 nM), plus pan-ErbB blockade of HER2 (253 nM) and HER4 (84 nM). Clinically validated via Phase 1b ORR of 20.0% in EGFR-overexpressing ESCC; Phase 3 ongoing. Established NOAEL 10 mg/kg (rat) ensures reproducible in vivo dosing. Available as free base or mesylate hydrate, ≥98% purity. Contact us for bulk or contract pricing.

Molecular Formula C24H26ClFN4O4
Molecular Weight 488.9 g/mol
Cat. No. B15139206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarotinib
Molecular FormulaC24H26ClFN4O4
Molecular Weight488.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5
InChIInChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+
InChIKeyUFUKZMIXTOMMLU-ZRZAMGCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Larotinib (Z650) for EGFR-Driven Cancer Research and Procurement: A Technical Baseline Overview


Larotinib (Z650) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that functions as a broad-spectrum antagonist of the ErbB receptor family [1]. Its primary mechanism of action is the potent inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinase activity [2], . Preclinically, larotinib demonstrates high affinity for wild-type EGFR and several clinically relevant activating mutations . The compound is currently under active clinical investigation, with a completed Phase 1b trial demonstrating antitumor activity in patients with pretreated, EGFR-overexpressing esophageal squamous cell carcinoma (ESCC) and an ongoing Phase 3 study in the same indication [3], [4]. This compound is supplied as larotinib mesylate, often as a hydrate, with a CAS number of 1438072-11-7 for the free base and 2097129-93-4 for the mesylate salt [2], .

Why Substituting Larotinib with Other EGFR Inhibitors Can Lead to Failed Experiments


The assumption that all EGFR tyrosine kinase inhibitors (TKIs) are functionally interchangeable is a common and costly pitfall in both research and clinical development. Larotinib is distinguished by its unique inhibitory profile across the ErbB family, which differs significantly from first-generation (e.g., erlotinib, gefitinib), second-generation (e.g., afatinib), and third-generation (e.g., osimertinib) EGFR TKIs , [1]. Key differentiators include its sub-nanomolar potency against wild-type EGFR and specific activating mutants, and a distinct potency ratio against the common T790M resistance mutation , [2]. Furthermore, its balanced, broad-spectrum inhibition of multiple ErbB receptors suggests a unique signaling blockade profile . Therefore, substituting another EGFR TKI for larotinib in a research protocol without accounting for these quantitative biochemical differences can introduce significant variability, compromise target engagement, and lead to irreproducible or misinterpreted results. The following section provides the specific, quantitative evidence necessary for a data-driven selection of larotinib over its closest analogs.

Larotinib's Quantified Differentiation Against Leading EGFR Inhibitors: A Data-Driven Procurement Guide


Larotinib's Sub-Nanomolar Potency Against Wild-Type EGFR and Common Activating Mutations Versus First-Generation TKIs

Larotinib exhibits significantly higher biochemical potency against wild-type (WT) EGFR and the L858R activating mutation compared to first-generation TKIs erlotinib and gefitinib. In recombinant enzyme assays, larotinib has an IC50 of 0.6 nM for EGFR WT and 0.563 nM for EGFR L858R . This compares to reported IC50 values of 2 nM for erlotinib against EGFR WT and 0.36 nM against L858R , [1]. Gefitinib has been reported with an IC50 of 33 nM for EGFR WT [2]. This data indicates larotinib is approximately 3.3-fold more potent than erlotinib and 55-fold more potent than gefitinib against wild-type EGFR.

EGFR IC50 kinase assay erlotinib gefitinib

Differential Potency Against the EGFR T790M Resistance Mutation Versus Second-Generation Afatinib

While both larotinib and the second-generation TKI afatinib are active against the EGFR T790M resistance mutation, they do so with significantly different potencies. Larotinib inhibits EGFR T790M with an IC50 of 45.2 nM . In contrast, afatinib is a much more potent inhibitor of this mutant, with reported IC50 values ranging from 10 nM to 14 nM [1], . This indicates that in a direct comparison, afatinib is approximately 3- to 4.5-fold more potent against T790M than larotinib. This difference in T790M sensitivity defines a critical point of functional divergence between the two compounds.

EGFR T790M drug resistance afatinib IC50 kinase selectivity

Broader ErbB Family Inhibition Profile Differentiates Larotinib from Third-Generation Osimertinib

Larotinib exhibits a broad-spectrum ErbB family inhibition profile that is distinct from the high mutant-selectivity of third-generation TKIs like osimertinib. Beyond its potent EGFR inhibition, larotinib also inhibits HER2 (IC50 = 253 nM) and HER4 (IC50 = 84 nM) . This contrasts with osimertinib, which is designed for high selectivity against mutant EGFR (e.g., L858R/T790M IC50 = 1 nM) and shows significantly reduced activity against wild-type EGFR and other ErbB family members [1]. The presence of meaningful HER2 and HER4 activity with larotinib implies a different signaling blockade profile than a highly selective EGFR inhibitor.

HER2 HER4 ErbB family osimertinib kinase selectivity

Validated Clinical Efficacy in Esophageal Squamous Cell Carcinoma (ESCC): A Unique Niche Among EGFR TKIs

Larotinib has generated a unique clinical dataset demonstrating its potential as a targeted therapy for EGFR-overexpressing ESCC, an indication where other EGFR TKIs have shown limited or inconsistent efficacy. In a Phase 1b trial in heavily pretreated advanced ESCC patients with EGFR overexpression or amplification, treatment with larotinib at the recommended 350 mg daily dose resulted in an investigator-assessed overall response rate (ORR) of 20.0% (10/50) [1]. This is a clinically meaningful finding in a patient population with limited treatment options and is a differentiator from the lack of approved EGFR TKI therapies in this disease setting.

ESCC EGFR overexpression ORR clinical trial Phase 1b

Comparative In Vivo Safety Profile in Preclinical Toxicology Models

Preclinical toxicology studies provide a baseline for comparing the safety margins of different EGFR TKIs. In Sprague-Dawley rats, the no observed adverse effect level (NOAEL) for larotinib mesylate was determined to be 10 mg/kg following daily administration [1]. In beagle dogs, the lowest observed adverse effect level (LOAEL) was 5 mg/kg, and the maximal tolerable dose (MTD) was 25 mg/kg [1]. While cross-species and cross-study comparisons should be interpreted cautiously, this data provides a reference point for researchers to compare the safety margins of larotinib relative to other EGFR TKIs in their specific animal models.

NOAEL toxicology preclinical in vivo rat dog

Larotinib's Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Development of Novel Therapies for Esophageal Squamous Cell Carcinoma (ESCC)

Larotinib is the most scientifically justified EGFR TKI for use as a reference standard or backbone therapy in ESCC research. The Phase 1b clinical data demonstrating a 20.0% ORR in EGFR-overexpressing ESCC patients provides a clear validation of target engagement and clinical benefit in this disease . This unique clinical signal distinguishes larotinib from other EGFR inhibitors that have not demonstrated comparable efficacy in ESCC, making it the preferred choice for in vivo ESCC xenograft models, patient-derived xenograft (PDX) studies, and combination therapy investigations in this specific cancer type. Its ongoing Phase 3 study in ESCC further reinforces its position as a key compound for translational research in this field [1].

In Vitro Studies Requiring Potent Inhibition of Wild-Type EGFR and Activating Mutations (L858R, L861Q)

For biochemical and cellular assays focused on the wild-type EGFR receptor and common activating mutations such as L858R and L861Q, larotinib offers a potent tool with sub-nanomolar IC50 values (0.6 nM, 0.563 nM, and 0.423 nM, respectively) . Its potency is significantly higher than that of first-generation TKIs like erlotinib and gefitinib, allowing for complete target inhibition at lower compound concentrations and potentially reducing off-target effects in vitro , [1]. This makes larotinib an excellent choice for detailed mechanistic studies of EGFR signaling, high-throughput screening for synergistic drug combinations, and as a positive control in assays where complete EGFR blockade is required.

Mechanistic Studies of Pan-ErbB Family Signaling Blockade

Larotinib's broad-spectrum activity across the ErbB family (EGFR, HER2, HER4) positions it as a valuable tool for investigating the effects of pan-ErbB inhibition . Unlike first-generation EGFR-selective TKIs or third-generation mutant-selective TKIs like osimertinib, larotinib's inhibition of HER2 and HER4 allows researchers to study the combined blockade of these interconnected pathways in models of cancers driven by multiple ErbB receptors or where compensatory signaling between ErbB members is a mechanism of resistance [1]. This profile is particularly relevant for research in cancers where HER2 or HER4 co-expression or heterodimerization with EGFR is known to play a role.

In Vivo Efficacy Studies in Rodent Models with Defined Dosing and Safety Margins

Preclinical in vivo studies using larotinib can be designed with known toxicological benchmarks to ensure animal welfare and experimental rigor. Data from repeat-dose toxicology studies in Sprague-Dawley rats established a NOAEL of 10 mg/kg . Researchers can use this information to select appropriate, safe, and potentially efficacious dose ranges for their specific tumor models, ensuring that observed anti-tumor activity is not confounded by drug-related toxicity. The established in vivo dosing parameters provide a robust foundation for pharmacodynamic and efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.